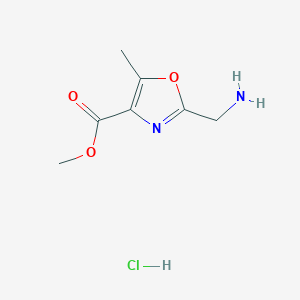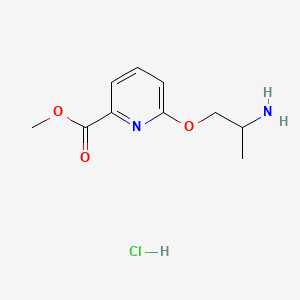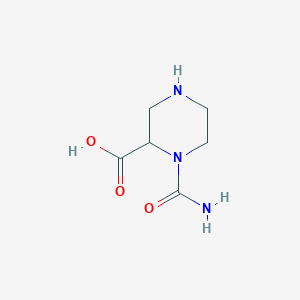
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is a chemical compound with a unique structure that includes an oxazole ring, an aminomethyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups at the aminomethyl position.
Aplicaciones Científicas De Investigación
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
Methylamine hydrochloride: A simpler compound with a primary amine group.
2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group and is used in polymer synthesis.
Uniqueness
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride is unique due to its oxazole ring structure, which imparts specific chemical and biological properties. The combination of the aminomethyl group and the carboxylate ester makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11ClN2O3 |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-6(7(10)11-2)9-5(3-8)12-4;/h3,8H2,1-2H3;1H |
Clave InChI |
PWSGKADSRFSEII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)CN)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine hydrochloride](/img/structure/B13510757.png)
![(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13510765.png)




